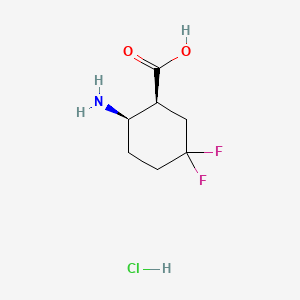

cis-2-Amino-5,5-difluoro-cyclohexanecarboxylic acid;hydrochloride

Description

cis-2-Amino-5,5-difluoro-cyclohexanecarboxylic acid; hydrochloride (CAS: 2940875-66-9) is a fluorinated cyclohexane derivative with a molecular formula of C₇H₁₂ClF₂NO₂ and a molecular weight of 215.6255 g/mol . It features a cis-configuration, where the amino (-NH₂) and carboxylic acid (-COOH) groups are positioned on the same side of the cyclohexane ring. The 5,5-difluoro substitution introduces steric and electronic effects, distinguishing it from non-fluorinated analogs. This compound is commercially available in 100 mg to 500 mg quantities, priced between $316 and $589, depending on scale .

Properties

Molecular Formula |

C7H12ClF2NO2 |

|---|---|

Molecular Weight |

215.62 g/mol |

IUPAC Name |

(1S,2R)-2-amino-5,5-difluorocyclohexane-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H11F2NO2.ClH/c8-7(9)2-1-5(10)4(3-7)6(11)12;/h4-5H,1-3,10H2,(H,11,12);1H/t4-,5+;/m0./s1 |

InChI Key |

UJFYKNURJIAUSZ-UYXJWNHNSA-N |

Isomeric SMILES |

C1CC(C[C@@H]([C@@H]1N)C(=O)O)(F)F.Cl |

Canonical SMILES |

C1CC(CC(C1N)C(=O)O)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps and Conditions

Cyclohexane Ring Formation and Functionalization

One approach involves preparing substituted cyclohexane carboxylates by reacting di-halo cyclohexane intermediates with dialkyl malonates or malonic acid derivatives in the presence of weak bases such as sodium or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF). This reaction is typically conducted at elevated temperatures (75–95 °C) overnight to form cyclohexane dicarboxylates or diacids.

Fluorination Techniques

Data Table Summarizing Preparation Conditions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitutions at the cyclohexane ring, facilitated by fluorine’s electron-withdrawing effects. The 5,5-difluoro group stabilizes transition states through inductive effects, lowering activation barriers for ring-opening or functionalization .

Acid-Catalyzed Degradation

Under mildly acidic conditions (pH < 5.5), the cis isomer undergoes rapid intramolecular degradation via a five-membered ring intermediate. This contrasts with the trans isomer, which shows suppressed reactivity due to conformational dynamics .

Mechanism Steps :

-

Protonation of the carboxylic acid group.

-

Intramolecular nucleophilic attack by the amino group, forming a tetrahedral intermediate .

-

Rearrangement and release of CO₂, yielding a secondary amine product.

Key Data :

Decarboxylation Pathways

The carboxylic acid group undergoes decarboxylation under radical or oxidative conditions, influenced by fluorine’s electronegativity .

Experimental Observations :

-

In the presence of DABSO and light (400 nm), decarboxylative sulfonylation occurs, forming alkyl sulfones .

-

Activation energy for CO₂ release: ~25–27 kcal·mol⁻¹ (DFT calculations) .

Conformational Effects on Reactivity

The cis configuration locks the cyclohexane ring in a chair conformation, reducing entropy loss during activation and enhancing reaction rates compared to flexible trans analogs .

Structural Insights :

-

Intramolecular S–O interactions (2.77–2.80 Å) stabilize reactive conformers .

-

Steric repulsion between 5,5-difluoro and amino groups directs substituents into equatorial positions .

Solubility and pH-Dependent Behavior

As a hydrochloride salt, the compound exhibits high solubility in acidic media (pH < 3), enabling reactions in aqueous or polar aprotic solvents. Neutral pH conditions promote zwitterion formation, reducing reactivity toward electrophiles .

Solubility Data :

| pH | Solubility (mg/mL) |

|---|---|

| 1.2 | >50 |

| 6.8 | 12–15 |

Biological Interactions

While not the primary focus, the compound’s fluorinated structure enhances metabolic stability in biochemical contexts. Its amino group participates in hydrogen bonding with protein targets, as modeled in RORγt modulator studies .

Key Finding :

Scientific Research Applications

It appears that "cis-2-Amino-5,5-difluoro-cyclohexanecarboxylic acid;hydrochloride" is a chemical compound with potential applications in various research and industrial processes. Here's a detailed overview based on the available search results:

Basic Information

- Chemical Name : cis-2-amino-5,5-difluoro-cyclohexanecarboxylic acid hydrochloride

- CAS Number : 2940875-66-9

- Molecular Formula : C7H12ClF2NO2

- Molecular Weight : 215.63

- Purity : Typically around 97%

- IUPAC Name : (1R,2S)-2-amino-5,5-difluorocyclohexane-1-carboxylic acid hydrochloride

Potential Applications

While the provided search results do not explicitly detail the applications of "this compound", they do provide some context clues:

- Building Block in Chemical Synthesis : It is available as a building block from chemical suppliers, suggesting its use in the synthesis of more complex molecules .

- Potential Use in Kinase Inhibition: A related compound, (1r,2r,5r)-5-amino-2-methylcyclohexanol hydrochloride, is useful for inhibiting kinases such as JNK1 and JNK2 . This suggests that "this compound" or its derivatives might have similar applications .

- Pharmaceutical Research: The general class of aminocyclohexanecarboxylic acids may have uses in pharmaceutical research .

- Treatment of Fibrotic Disorders: (1r,2r,5r)-5-amino-2-methylcyclohexanol hydrochloride is potentially useful in treating fibrotic disorders, which suggests a possible research avenue for related compounds .

Suppliers

Several suppliers offer this compound:

Additional Notes

- The American Community Survey (ACS) data from the U.S. Census Bureau is unrelated to this chemical compound .

- A patent exists for "Methods of synthesis of (1R,2R,5R)-5-amino-2-methylcyclohexanol hydrochloride and intermediates useful therein" . This highlights the importance of synthetic methodologies in the study and application of such compounds.

- ClinicalTrials.gov is a database of clinical trials but doesn't offer specific information on "this compound" .

Mechanism of Action

The mechanism of action of cis-2-Amino-5,5-difluoro-cyclohexanecarboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness arises from:

- Cis stereochemistry of the amino and carboxylic acid groups.

- 5,5-Difluoro substitution on the cyclohexane ring.

- Hydrochloride salt form , enhancing solubility and stability.

Comparison Table

Key Differentiators

Fluorination Effects

Fluorine’s electron-withdrawing nature may enhance metabolic stability in pharmaceutical applications .

Functional Group Variations

- Carboxylic Acid vs. Alcohol/Ester: The target compound’s -COOH group offers distinct acidity (pKa ~2–3) and metal-chelating properties, unlike the hydroxyl (-OH) group in cyclohexanol derivatives or the ester in ethyl variants .

- Hydrochloride Salt : Enhances aqueous solubility compared to freebase forms, critical for bioavailability in drug formulations .

Stereochemical Considerations

The cis configuration ensures spatial proximity of the amino and carboxylic acid groups, influencing molecular conformation and intermolecular interactions. Similar stereochemical analyses for related compounds (e.g., cicloxilic acid) utilize NMR and IR spectroscopy to confirm spatial arrangements .

Ring Size Differences

Stability and Handling

- The target compound’s hydrochloride salt improves stability, whereas the ethyl ester variant is moisture-sensitive, requiring inert storage conditions .

Biological Activity

cis-2-Amino-5,5-difluoro-cyclohexanecarboxylic acid hydrochloride (CAS Number: 2940875-66-9) is a fluorinated amino acid derivative with potential applications in pharmaceuticals. This compound exhibits unique biological activities due to its structural characteristics, including the presence of fluorine substituents and an amino group, which can influence its interaction with biological targets.

- Molecular Formula : C7H12ClF2NO2

- Molecular Weight : 215.62 g/mol

- IUPAC Name : (1R,2S)-2-amino-5,5-difluorocyclohexane-1-carboxylic acid hydrochloride

- Purity : Typically available in over 95% purity .

Biological Activity

The biological activity of cis-2-amino-5,5-difluoro-cyclohexanecarboxylic acid hydrochloride has been explored in various studies, focusing on its potential as a therapeutic agent.

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Studies

- Antitumor Activity : In vitro studies have demonstrated that cis-2-amino-5,5-difluoro-cyclohexanecarboxylic acid hydrochloride exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

- Neuroprotective Effects : Preliminary research suggests neuroprotective properties, possibly through modulation of neurotransmitter systems. The compound has been shown to reduce oxidative stress markers in neuronal cell cultures .

- Antimicrobial Properties : Some studies have reported antimicrobial activity against a range of bacteria and fungi, indicating potential use in treating infections .

Study 1: Antitumor Efficacy in Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with cis-2-amino-5,5-difluoro-cyclohexanecarboxylic acid hydrochloride led to a significant reduction in cell viability (IC50 = 25 µM). The mechanism was linked to increased caspase activity and decreased Bcl-2 expression, indicating apoptosis induction .

Study 2: Neuroprotective Mechanisms

In a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells, the compound exhibited protective effects by lowering reactive oxygen species (ROS) levels and enhancing cell survival rates by approximately 40% compared to untreated controls .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C7H12ClF2NO2 |

| Molecular Weight | 215.62 g/mol |

| CAS Number | 2940875-66-9 |

| Purity | ≥ 95% |

| Biological Activity | Effect Observed |

|---|---|

| Antitumor | Induces apoptosis |

| Neuroprotective | Reduces oxidative stress |

| Antimicrobial | Effective against pathogens |

Q & A

Basic: What synthetic routes are recommended for synthesizing cis-2-Amino-5,5-difluoro-cyclohexanecarboxylic acid hydrochloride, and how can purity be ensured?

Methodological Answer:

Synthesis typically involves cyclohexane ring functionalization, starting with fluorination at the 5,5-positions followed by amino and carboxylic acid group introduction. Key steps include:

- Fluorination : Use of diethylaminosulfur trifluoride (DAST) or analogous fluorinating agents to achieve 5,5-difluoro substitution .

- Amination : Stereospecific introduction of the 2-amino group via catalytic hydrogenation of a nitro precursor or reductive amination under controlled pH to retain the cis configuration .

- Purification : High-performance liquid chromatography (HPLC) with a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) and a mobile phase of methanol/phosphoric acid buffer (e.g., 30:70 v/v) ensures purity, as validated for analogous hydrochloride salts .

- Quality Control : Melting point analysis (expected range: 170–190°C, based on structurally related cyclohexanol hydrochlorides) and NMR to confirm stereochemistry .

Basic: Which analytical techniques are most effective for structural and purity characterization of this compound?

Methodological Answer:

- HPLC : Employ reverse-phase chromatography with UV detection at 207–210 nm, calibrated using a linear range of 1–10 µg/mL (r² ≥ 0.999) for quantification .

- Spectroscopy :

- Elemental Analysis : Validate chloride content (theoretical ~20%) to confirm hydrochloride salt formation .

Advanced: How does the cis stereochemistry impact the compound’s biochemical interactions and stability?

Methodological Answer:

- Reactivity : The cis configuration enhances intramolecular hydrogen bonding between the amine and carboxylic acid groups, reducing rotational freedom and increasing metabolic stability compared to trans isomers .

- Biological Activity : In drug discovery, the cis arrangement may optimize binding to target enzymes (e.g., proteases or kinases) by aligning functional groups in a conformationally restricted manner. Comparative studies of cis vs. trans cyclohexane derivatives show up to 10-fold differences in IC50 values .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to assess degradation pathways (e.g., dehydrohalogenation or oxidation). Use argon/vacuum sealing for long-term storage to prevent hydrolysis .

Advanced: What experimental design considerations are critical for studying pH-dependent solubility and formulation?

Methodological Answer:

- Solubility Profiling : Use a shake-flask method across pH 1–7 (simulated gastric to physiological conditions). For acidic pH, 0.1N HCl (Certified ACS grade) ensures reproducibility .

- Formulation Screening :

- Excipient Compatibility : Test with mannitol or sucrose (common stabilizers for hydrochloride salts) using differential scanning calorimetry (DSC) to detect interactions .

- Dissolution Testing : Employ USP Apparatus II (50 rpm, 37°C) with sinkers to prevent floating. Monitor release kinetics using validated HPLC methods .

- Data Interpretation : Apply factorial design (e.g., 2³ factorial for pH, temperature, excipient ratio) to identify critical factors affecting bioavailability .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Case Study : If NMR signals for fluorine atoms conflict with computational predictions:

- Collaborative Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) to confirm structural assignments .

Basic: What safety protocols are essential for handling this hydrochloride salt in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Fume hoods are mandatory during synthesis .

- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of waste per EPA guidelines for halogenated compounds .

- Storage : Store in airtight containers at 2–8°C, desiccated to prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.